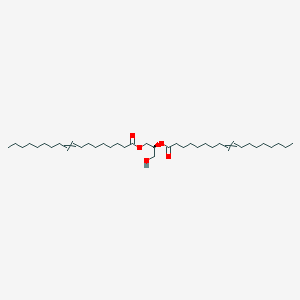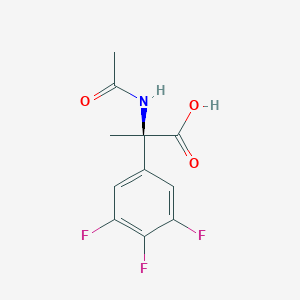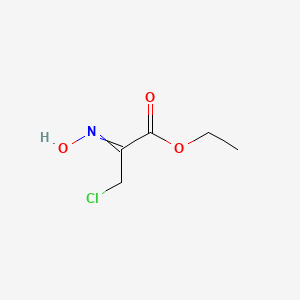
(S)-3-(Boc-amino)azepane Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(Boc-amino)azepane Hydrochloride is a chemical compound that features a seven-membered azepane ring with a tert-butyloxycarbonyl (Boc) protected amino group. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and pharmaceutical applications. The Boc group is commonly used to protect amines during chemical synthesis, allowing for selective reactions to occur without interference from the amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Boc-amino)azepane Hydrochloride typically involves the protection of the amino group with a Boc group, followed by the formation of the azepane ring. One common method involves the reaction of an appropriate azepane precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the deprotection of Boc groups under mild conditions, allowing for the continuous production of the compound .
化学反応の分析
Types of Reactions
(S)-3-(Boc-amino)azepane Hydrochloride undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid, yielding the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like PEPPSI-IPr Pd-catalyst.
Major Products Formed
Deprotection: Free amine derivatives.
Substitution: Various substituted azepane derivatives depending on the reactants used.
科学的研究の応用
(S)-3-(Boc-amino)azepane Hydrochloride is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Applied in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (S)-3-(Boc-amino)azepane Hydrochloride primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .
類似化合物との比較
Similar Compounds
(S)-3-Aminoazepane Hydrochloride: Lacks the Boc protecting group, making it more reactive but less selective in certain reactions.
(S)-3-(Cbz-amino)azepane Hydrochloride: Uses a carbobenzoxy (Cbz) protecting group instead of Boc, offering different stability and deprotection conditions.
Uniqueness
(S)-3-(Boc-amino)azepane Hydrochloride is unique due to its combination of a seven-membered azepane ring and a Boc-protected amino group. This structure provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
tert-butyl N-[(3S)-azepan-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGQXKEIGANQC-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiol](/img/structure/B8111904.png)

![{2'-Methoxy-[1,1'-binaphthalen]-2-yl}diphenylphosphane sulfanylidene](/img/structure/B8111919.png)
![1-Methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one](/img/structure/B8111922.png)
![N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate](/img/structure/B8111923.png)







![2-{2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL}propanoate](/img/structure/B8111976.png)
